N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c20-14-4-3-13(12-15(14)21)22-19(27)26-9-7-25(8-10-26)18-6-5-16(23-24-18)17-2-1-11-28-17/h1-6,11-12H,7-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZUCZGCMXXFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are typically synthesized via cyclization reactions. A plausible route involves the condensation of a 1,4-diketone with hydrazine:
For the 6-(furan-2-yl) substitution, a pre-functionalized diketone containing a furan moiety is required. For example, 1-(furan-2-yl)butane-1,4-dione could undergo cyclization with hydrazine hydrate under reflux in ethanol to yield 6-(furan-2-yl)pyridazin-3-ol . Subsequent chlorination using phosphorus oxychloride (POCl) converts the hydroxyl group to a chloro substituent, forming 3-chloro-6-(furan-2-yl)pyridazine . Amination via Buchwald-Hartwig coupling with ammonia or an ammonia equivalent introduces the amine group.
Reaction Conditions Table
Preparation of N-(3,4-Difluorophenyl)Piperazine-1-Carboxamide
Carboxamide Bond Formation
Piperazine-1-carboxamide derivatives are commonly synthesized via carbodiimide-mediated coupling. In this case, piperazine reacts with 3,4-difluorophenyl isocyanate in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:
Alternative methods employ 3,4-difluorophenylamine and piperazine-1-carbonyl chloride , though the latter is less stable.
Optimization Notes
-
Coupling Agents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) improves efficiency compared to DCC/DMAP.
-
Solvent : Anhydrous DCM or THF minimizes side reactions.
-
Workup : Aqueous extraction removes unreacted isocyanate, and column chromatography (SiO, ethyl acetate/hexane) isolates the product.
Final Coupling: Assembly of the Target Compound
The coupling of 6-(furan-2-yl)pyridazin-3-amine and N-(3,4-difluorophenyl)piperazine-1-carboxamide requires a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Heating the pyridazine amine with the piperazine carboxamide in dimethylformamide (DMF) at 120°C for 24 hours facilitates displacement of a leaving group (e.g., chloride) at the pyridazine 3-position. However, SNAr on pyridazine rings is challenging due to electron-deficient aromatic systems, necessitating high temperatures and prolonged reaction times.
Transition Metal-Catalyzed Coupling
A more efficient approach employs a Suzuki-Miyaura coupling. If the pyridazine intermediate bears a boronic ester at the 3-position, it can react with a brominated piperazine carboxamide derivative under palladium catalysis:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base: Sodium carbonate (2 equiv).
-
Solvent: Dioxane/water (4:1).
Purification : The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (gradient elution with methanol/DCM).
Analytical Characterization and Validation
Critical quality control steps include:
-
HPLC : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).
-
NMR : and spectra confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm).
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Steric hindrance from the furan and difluorophenyl groups may reduce reaction rates. Mitigation: Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity.
-
Byproduct Formation : Competing reactions at the pyridazine 3-position. Mitigation: Employ orthogonal protecting groups during intermediate synthesis.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve dissolution of intermediates.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. They may also inhibit angiogenesis, which is critical for tumor growth and metastasis .
Antidepressant Effects
Research has suggested that derivatives of this compound may possess antidepressant-like effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain:
- Case Studies : In animal models, administration of related piperazine derivatives resulted in significant reductions in depressive-like behaviors .
Neuroprotective Properties
The neuroprotective effects of piperazine derivatives have been documented in various studies:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and inflammation, which are key contributors to neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound:
| Substituent | Effect on Activity |
|---|---|
| Difluorophenyl group | Enhances binding affinity to target receptors |
| Furan ring | Contributes to pharmacokinetic properties |
| Piperazine moiety | Essential for biological activity |
Case Study 1: Anticancer Activity
A study published in Chemical & Pharmaceutical Bulletin reported that a related compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the furan and pyridazine groups in enhancing anticancer activity .
Case Study 2: Antidepressant Effects
In a behavioral study involving rodents, a derivative of this compound demonstrated significant antidepressant-like effects compared to controls. The study measured changes in locomotion and immobility time in forced swim tests, indicating potential for further development as an antidepressant .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated from SMILES in . †Approximate based on structure in .
Key Observations:
Fluorophenyl Substitutions: The target compound’s 3,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to 2,4-difluorophenyl (Y1D) or monohalogenated analogs. Fluorine atoms influence binding affinity through hydrophobic interactions and electron-withdrawing effects . In PKM-833, the chroman moiety with a trifluoromethyl group contributes to FAAH inhibition, while the pyridazine ring in the target compound may favor different target engagement .
Heterocyclic Moieties: Pyridazine vs. Pyrimidine: Pyridazine (6-membered ring with two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to pyrimidine (nitrogens at 1,3-positions).
Piperazine-Carboxamide Core :
- The piperazine-carboxamide scaffold is conserved across analogs, facilitating interactions with enzymes or receptors (e.g., FAAH, MCHR1). Modifications to the carboxamide’s aryl group (e.g., 3,4-difluoro vs. 3-chloro-4-fluoro) fine-tune selectivity .
Antifungal Activity:
- Compounds like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols () demonstrate potent antifungal activity (MIC ≤0.125 μg/mL against Candida albicans).
FAAH Inhibition:
- PKM-833, a pyridazine-piperazine analog, inhibits fatty acid amide hydrolase (FAAH) with high selectivity (IC₅₀ = 4.2 nM). The target compound’s furan-pyridazine moiety may similarly modulate FAAH or related enzymes, but empirical data are needed .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is influenced by the 3,4-difluorophenyl group and furan-pyridazine, likely enhancing membrane permeability compared to Y1D’s furan-carbonyl .
- Brain Penetration : Fluorine substitutions and moderate molecular weight (~393.4) may improve blood-brain barrier penetration, as seen in FE@SNAP .
Biological Activity
N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine core : A six-membered ring containing two nitrogen atoms.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Furan ring : A five-membered aromatic ring containing oxygen.
- Fluorine substituents : Enhancing lipophilicity and possibly influencing biological activity.
The molecular formula is , and its molecular weight is approximately 364.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various strains of bacteria and fungi. In one study, derivatives of similar piperazine compounds were evaluated for their efficacy against Mycobacterium tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the piperazine structure can enhance antimicrobial properties .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, one study reported an IC50 value of 27.05 μM for a related derivative against L929 cells, indicating moderate cytotoxicity .
Neuropharmacological Effects
Preliminary research indicates potential neuropharmacological effects, particularly as a dual-action agent targeting both H1 and H3 histamine receptors. This dual specificity could offer therapeutic benefits in treating conditions such as allergies and neurological disorders .
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound exhibited varying degrees of cytotoxicity across different cell lines, with some derivatives showing low toxicity at therapeutic concentrations. For example, certain derivatives showed no significant cytotoxic effects at concentrations up to 100 μM .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to pathogen survival or cancer cell proliferation.
- Receptor Modulation : By interacting with histamine receptors, it may modulate neurotransmitter release and influence various physiological responses.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests that it may trigger programmed cell death through intrinsic mechanisms.
Study 1: Antitubercular Activity
A series of compounds structurally related to this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 μM .
Study 2: Cytotoxicity Evaluation
In a study assessing cytotoxic effects on L929 cells, derivatives demonstrated varying toxicity levels. The most promising candidate showed an IC50 value significantly below toxic thresholds, suggesting a favorable safety profile for further development .
Q & A
Q. What are the critical steps in synthesizing N-(3,4-difluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a halogenated pyridazine core with a substituted piperazine-carboxamide intermediate. Key steps include:
- Nucleophilic substitution : Reacting 6-(furan-2-yl)pyridazin-3-yl chloride with piperazine under basic conditions (e.g., triethylamine in THF) to form the piperazine-pyridazine linkage .
- Carboxamide formation : Coupling the intermediate with 3,4-difluorophenyl isocyanate via a urea-forming reaction.
Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and stoichiometric ratios to improve yields (>70%) and purity (HPLC >95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., furan C-H at δ 6.3–7.2 ppm, pyridazine protons at δ 8.1–8.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (expected m/z ~440–450 Da) and fragmentation patterns .
- HPLC-PDA : Ensure >98% purity and detect impurities via retention time alignment .
Advanced Research Questions
Q. What receptor targets are hypothesized for this compound, and how can binding assays be designed to validate them?
Based on structural analogs, potential targets include:
- Dopamine D3 receptors : Piperazine-carboxamides often exhibit high D3R selectivity. Use radioligand displacement assays (e.g., [³H]PD-128907) with HEK-293 cells expressing human D3R. Compare IC₅₀ values against D2R to assess selectivity (>100-fold preference suggests therapeutic potential for neurological disorders) .
- Serotonin receptors (5-HT2A/5-HT6) : Fluoroaryl groups may enhance affinity. Perform competitive binding assays using [³H]ketanserin (5-HT2A) or [³H]LSD (5-HT6) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Example SAR insights:
- 3,4-Difluorophenyl vs. 3-chloro-4-fluorophenyl : Fluorine enhances metabolic stability, while chlorine increases lipophilicity (logP +0.5), potentially improving blood-brain barrier penetration .
- Furan vs. pyrazole substitution : Furan’s oxygen atom may reduce off-target binding to CYP450 enzymes compared to nitrogen-rich heterocycles .
Test via cytotoxicity assays (e.g., HepG2 cells) and metabolic stability studies in liver microsomes .
Q. What analytical strategies are recommended for resolving contradictory activity data across in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite identification : Use high-resolution MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with in vitro EC₅₀ values .
Stability and Formulation Challenges
Q. How does pH influence the stability of this compound, and what degradation products are observed?
- Acidic conditions (pH 1–3) : Hydrolysis of the carboxamide bond generates 3,4-difluoroaniline (detectable via TLC).
- Basic conditions (pH 10–12) : Pyridazine ring oxidation forms N-oxide derivatives (UV-Vis λmax shift to 320 nm) .
Mitigate via lyophilized formulations (excipients: mannitol, trehalose) to reduce hydrolytic degradation .
Comparative Analysis with Structural Analogs
Q. How does this compound compare to N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide in terms of selectivity?
- Key differences : Methylpyridazine reduces steric hindrance, increasing off-target binding (e.g., D2R Kᵢ = 120 nM vs. 450 nM for the difuranyl analog).
- Selectivity index : The furan-containing compound shows 3.8-fold higher D3R/D2R selectivity in GTPγS functional assays .
Data Interpretation and Reproducibility
Q. What statistical methods are critical for analyzing dose-response data in receptor binding studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
